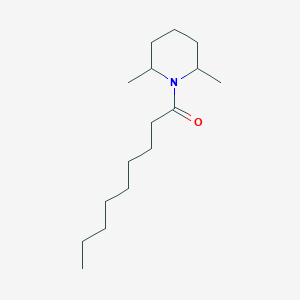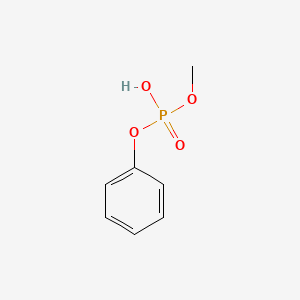
Methyl phenyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl phenyl hydrogen phosphate is an organophosphorus compound with the chemical formula C7H9O4P It is a derivative of phosphoric acid where one of the hydrogen atoms is replaced by a methyl group and another by a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl phenyl hydrogen phosphate can be synthesized through several methods. One common approach involves the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base, followed by the addition of methanol. The reaction proceeds as follows: [ \text{C6H5OH} + \text{POCl3} \rightarrow \text{C6H5POCl2} + \text{HCl} ] [ \text{C6H5POCl2} + \text{CH3OH} \rightarrow \text{C6H5PO(OCH3)Cl} + \text{HCl} ] [ \text{C6H5PO(OCH3)Cl} + \text{H2O} \rightarrow \text{C6H5PO(OCH3)(OH)} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl phenyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phenol and methyl phosphate.
Oxidation: It can be oxidized to form phenyl phosphate.
Substitution: The phenyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
Hydrolysis: Phenol and methyl phosphate.
Oxidation: Phenyl phosphate.
Substitution: Depending on the substituent, various substituted phenyl phosphates can be formed.
Wissenschaftliche Forschungsanwendungen
Methyl phenyl hydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding phosphate ester chemistry.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which methyl phenyl hydrogen phosphate exerts its effects involves its interaction with various molecular targets. In biochemical systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These reactions are crucial in many biological processes, including energy transfer, signal transduction, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl phosphate: Similar structure but lacks the methyl group.
Methyl phosphate: Similar structure but lacks the phenyl group.
Dimethyl phosphate: Contains two methyl groups instead of one methyl and one phenyl group.
Uniqueness
Methyl phenyl hydrogen phosphate is unique due to the presence of both a methyl and a phenyl group, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
4009-39-6 |
|---|---|
Molekularformel |
C7H9O4P |
Molekulargewicht |
188.12 g/mol |
IUPAC-Name |
methyl phenyl hydrogen phosphate |
InChI |
InChI=1S/C7H9O4P/c1-10-12(8,9)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) |
InChI-Schlüssel |
BXVTXRIOHHFSQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


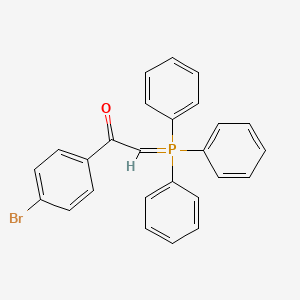
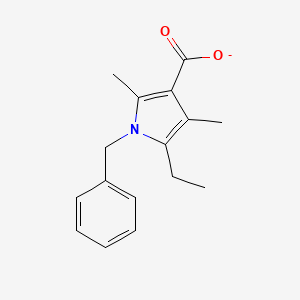
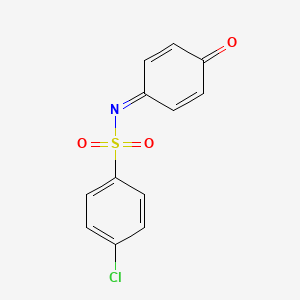
![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
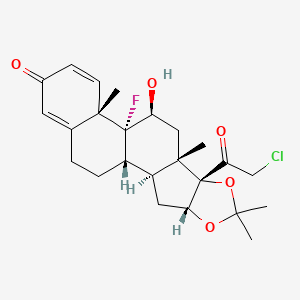
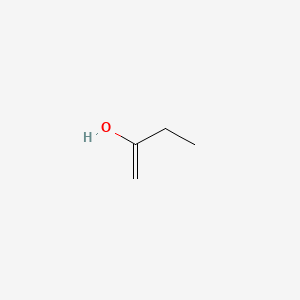
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14168028.png)
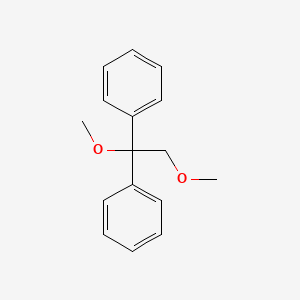
![2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B14168039.png)


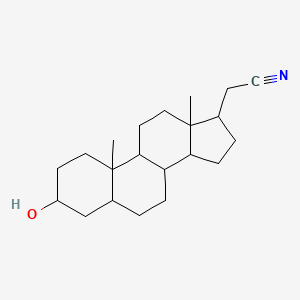
![N-[3-Oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide](/img/structure/B14168061.png)
